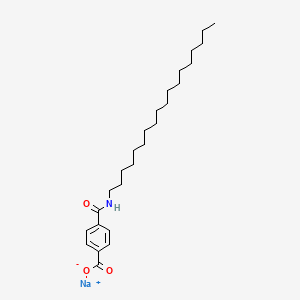
Benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-[(octadecylamino)carbonyl]benzoate is a chemical compound with the molecular formula C26H42NNaO3 and a molar mass of 439.60635 g/mol . It is also known by other names such as N-Octadecylterephthalamate, monosodium salt, and Terephthalamic acid, N-octadecyl-, monosodium salt . This compound is characterized by its long alkyl chain, which imparts unique properties making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-[(octadecylamino)carbonyl]benzoate typically involves the reaction of 4-[(octadecylamino)carbonyl]benzoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Synthesis of 4-[(octadecylamino)carbonyl]benzoic acid by reacting terephthalic acid with octadecylamine.
Step 2: Neutralization of the resulting acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of Sodium 4-[(octadecylamino)carbonyl]benzoate involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-[(octadecylamino)carbonyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzoate group.
Oxidation and Reduction: The long alkyl chain can undergo oxidation and reduction reactions, altering the compound’s properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyl chain can lead to the formation of carboxylic acids, while reduction can yield alkanes.
Scientific Research Applications
Sodium 4-[(octadecylamino)carbonyl]benzoate finds applications in various fields of scientific research:
Chemistry: It is used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: The compound is studied for its potential in drug delivery systems, where its long alkyl chain can facilitate the transport of hydrophobic drugs.
Medicine: Research is ongoing into its use as a component in formulations for topical applications, leveraging its ability to enhance skin penetration.
Industry: It is utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of Sodium 4-[(octadecylamino)carbonyl]benzoate involves its interaction with biological membranes and other molecular targets. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can enhance the absorption of active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecylbenzenesulfonate: Another surfactant with a shorter alkyl chain.
Sodium stearate: A common soap component with a similar long alkyl chain but different functional groups.
Sodium lauryl sulfate: Widely used in detergents and personal care products.
Uniqueness
Sodium 4-[(octadecylamino)carbonyl]benzoate is unique due to its specific combination of a long alkyl chain and a benzoate group, which imparts distinct properties such as enhanced emulsifying ability and potential for use in drug delivery systems. Its structure allows for versatile applications across various fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
5994-45-6 |
|---|---|
Molecular Formula |
C26H42NNaO3 |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
sodium;4-(octadecylcarbamoyl)benzoate |
InChI |
InChI=1S/C26H43NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25(28)23-18-20-24(21-19-23)26(29)30;/h18-21H,2-17,22H2,1H3,(H,27,28)(H,29,30);/q;+1/p-1 |
InChI Key |
OFXWMRZFGHOKKH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















